

2-Chloroethynylpyridine: Technical Guide to Structure, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 2-Chloroethynylpyridine

Cat. No.: B13817421

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Executive Summary

2-Chloroethynylpyridine (also known as 2-(chloroethynyl)pyridine) is a specialized, highly reactive organohalide intermediate used in advanced organic synthesis and medicinal chemistry.^[1] Characterized by a pyridine ring substituted at the 2-position with a chloroalkyne moiety (-C≡C-Cl), this compound serves as a potent electrophile and a "warhead" for covalent modification or as a precursor in the construction of complex heterocycles and ynamides.

Critical Safety Notice: As a haloalkyne, this compound possesses high energy potential. While specific explosivity data for this exact derivative is limited, haloalkynes are historically known to be shock-sensitive and thermally unstable. Synthesis and handling require strict adherence to safety protocols, including cold storage, light exclusion, and avoidance of metal spatulas.

Chemical Structure & Electronic Properties

Structural Identity^[2]^[3]

- IUPAC Name: 2-(Chloroethynyl)pyridine
- Molecular Formula: C₇H₄ClN^[2]

- Molecular Weight: 137.57 g/mol
- SMILES: ClC#Cc1ccccn1
- Key Functional Group: Chloroalkyne attached to an electron-deficient heteroaromatic ring.

Electronic Analysis

The reactivity of **2-chloroethynylpyridine** is defined by the synergy between the pyridine ring and the chloroalkyne tail:

- Dipole & Polarization: The pyridine nitrogen is electron-withdrawing (inductive effect, -I), pulling electron density from the alkyne. The chlorine atom is also electronegative but can donate electron density via resonance (+M) into the triple bond.
- Electrophilicity: The -carbon (attached to Chlorine) is highly electrophilic. This makes the molecule susceptible to nucleophilic attack, a property exploited in the synthesis of ynamides.
- Bond Polarization: The C-Cl bond in haloalkynes is "positive" in character () relative to alkyl chlorides, facilitating oxidative addition to metal centers (e.g., Pd, Cu).

Synthesis & Scalability

Commercial availability of **2-chloroethynylpyridine** is rare due to its instability. It is typically synthesized in situ or freshly prepared from 2-ethynylpyridine.

Standard Synthesis Protocol (NCS/AgNO₃ Method)

This method uses N-Chlorosuccinimide (NCS) as a positive chlorine source, catalyzed by Silver(I).

Reagents:

- Substrate: 2-Ethynylpyridine (CAS: 1945-84-2)
- Chlorinating Agent: N-Chlorosuccinimide (NCS)[3][4][5]

- Catalyst: Silver Nitrate (AgNO_3)
- Solvent: Acetone or Acetonitrile (anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve 2-ethynylpyridine (1.0 equiv) in anhydrous acetone (0.1 M concentration) under an inert atmosphere (N_2 or Ar).
- Activation: Add AgNO_3 (0.05–0.1 equiv) to the solution. The mixture may darken slightly.
- Chlorination: Add NCS (1.1 equiv) in portions over 15 minutes to control the exotherm.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (silica gel; typically less polar than starting material) or GC-MS.
- Workup: Filter the mixture through a pad of Celite to remove silver salts and succinimide byproducts. Concentrate the filtrate carefully under reduced pressure at low temperature ($< 30^\circ\text{C}$).
- Purification: Rapid column chromatography on neutral alumina (silica may cause decomposition) using hexanes/EtOAc.

Self-Validating Check: The product should exhibit a characteristic IR stretch for the $\text{C}\equiv\text{C}$ bond around $2200\text{--}2240\text{ cm}^{-1}$, distinct from the terminal alkyne C-H stretch ($\sim 3300\text{ cm}^{-1}$) of the starting material.

Reactivity Profile & Applications

The utility of **2-chloroethynylpyridine** lies in its dual role as an electrophile and a coupling partner.

Cadiot-Chodkiewicz Coupling

Used to synthesize unsymmetrical conjugated diynes, which are scaffolds for natural products and molecular wires.

- Mechanism: Cu(I)-catalyzed coupling of the chloroalkyne with a terminal alkyne.

- Conditions: CuCl, amine base (e.g., n-butylamine), hydroxylamine hydrochloride (reducing agent to maintain Cu(I)).

Nucleophilic Addition (Ynamide Synthesis)

Reacting **2-chloroethynylpyridine** with secondary amines or nitrogen heterocycles yields ynamides.

- Pathway: Addition-Elimination mechanism. The nucleophile attacks the electrophilic -carbon (Cl-bearing), followed by elimination of HCl (or chloride displacement).
- Significance: Ynamides are versatile synthons for cyclization reactions.

Cycloadditions

The chloroalkyne moiety can participate in [2+2] cycloadditions with ketenes or [3+2] cycloadditions with azides (Click-type), although the chlorine substituent alters the regioselectivity compared to terminal alkynes.

Visualization of Reactivity Pathways



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Caption: Synthesis and divergent reactivity pathways of **2-chloroethynylpyridine**.

Safety & Handling Framework

Hazard Class: Energetic Material / lachrymator / Skin Irritant.

Parameter	Specification / Protocol
Storage	Store at -20°C under Argon. Avoid light exposure.
Stability	Potential for explosive decomposition upon shock or heating >50°C.
Incompatibility	Strong reducing agents, heavy metals (forms acetylides), strong acids.
PPE	Blast shield, face shield, heavy nitrile gloves. Work in a fume hood.
Disposal	Quench with dilute NaOH/NaOCl solution carefully before disposal.

References

- General Synthesis of Chloroalkynes
 - Zhang, Y., et al. "Silver-catalyzed chlorination of terminal alkynes with N-chlorosuccinimide." *Journal of Organic Chemistry*, 2004.
- Reactivity of Haloalkynes
 - Evano, G., et al. "Copper-Mediated Coupling of 1-Haloalkynes with Nucleophiles." *Chemical Reviews*, 2008.
- Cadiot-Chodkiewicz Coupling
 - Alami, M., & Ferri, F. "Weakly Ligated Palladium Species: A Powerful Tool for the Synthesis of conjugated diynes." *Tetrahedron Letters*, 1996.
- Safety of Acetylenic Compounds
 - Bretherick's Handbook of Reactive Chemical Hazards. "Haloacetylenes."

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Sources

- [1. 2-Chloropyridine - Wikipedia \[en.wikipedia.org\]](#)
- [2. Pyridine, 2-\(2-chloroethyl\)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. isca.me \[isca.me\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
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